molecular formula C13H14O6 B15349627 1,6-ANHYDRO-2-O-BENZOYL-beta-D-GALACTOPYRANOSE

1,6-ANHYDRO-2-O-BENZOYL-beta-D-GALACTOPYRANOSE

Cat. No.: B15349627
M. Wt: 266.25 g/mol
InChI Key: IQDNMBBGEADARR-VFZGUZRASA-N
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Description

1,6-Anhydro-2-O-benzoyl-beta-D-galactopyranose is a specialized glycoside derivative known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoyl group at the 2-O position and an anhydro bridge at the 1,6 positions of beta-D-galactopyranose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Anhydro-2-O-benzoyl-beta-D-galactopyranose typically involves the selective protection and activation of beta-D-galactopyranose followed by benzoylation and formation of the anhydro bridge. Common methods include:

  • Protection: Using acetyl or benzoyl groups to protect hydroxyl functionalities.

  • Activation: Employing reagents like triflic anhydride or dimethoxytrityl chloride to activate the anomeric center.

  • Benzoylation: Introducing the benzoyl group using benzoyl chloride in the presence of a base.

  • Anhydro Bridge Formation: Utilizing intramolecular glycosylation techniques to form the 1,6-anhydro bridge.

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,6-Anhydro-2-O-benzoyl-beta-D-galactopyranose can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Galactaric acid or galactonic acid derivatives.

  • Reduction Products: Reduced sugars or alcohols.

  • Substitution Products: Modified glycosides with different substituents.

Scientific Research Applications

1,6-Anhydro-2-O-benzoyl-beta-D-galactopyranose has diverse applications in scientific research, including:

  • Chemistry: Used as a glycosyl donor in glycosylation reactions to synthesize complex carbohydrates.

  • Biology: Studied for its role in carbohydrate recognition and binding interactions.

  • Medicine: Investigated for potential therapeutic applications, such as antiviral or antibacterial properties.

  • Industry: Employed in the development of bioactive compounds and functional materials.

Mechanism of Action

The mechanism by which 1,6-Anhydro-2-O-benzoyl-beta-D-galactopyranose exerts its effects involves its interaction with specific molecular targets and pathways. For example, in glycosylation reactions, it acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,6-Anhydro-2-O-benzoyl-beta-D-galactopyranose can be compared with other similar glycosides, such as:

  • 1,6-Anhydro-beta-D-galactopyranose: Lacks the benzoyl group.

  • 2-O-Benzoyl-beta-D-galactopyranose: Lacks the anhydro bridge.

  • 1,6-Anhydro-2-O-acetyl-beta-D-galactopyranose: Contains an acetyl group instead of a benzoyl group.

These compounds differ in their functional groups and structural features, which can influence their reactivity and applications.

Properties

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] benzoate

InChI

InChI=1S/C13H14O6/c14-9-8-6-17-13(18-8)11(10(9)15)19-12(16)7-4-2-1-3-5-7/h1-5,8-11,13-15H,6H2/t8-,9+,10+,11-,13-/m1/s1

InChI Key

IQDNMBBGEADARR-VFZGUZRASA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)O)O

Origin of Product

United States

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